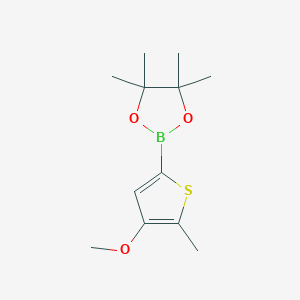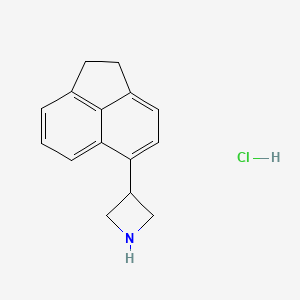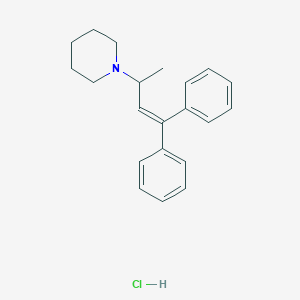
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride is a chemical compound with the molecular formula C₂₁H₂₅N • HCl and a molecular weight of 327.9 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4,4-diphenylbut-3-en-2-yl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-diphenylbut-3-en-2-one and piperidine.
Reaction Conditions: The 4,4-diphenylbut-3-en-2-one is reacted with piperidine under controlled conditions to form the desired product.
Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient purification techniques to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride can be compared with other similar compounds, such as:
1-(4,4-Diphenyl-3-butenyl)piperidine Hydrochloride: This compound has a similar structure but differs in the position of the double bond.
Piperidine Impurity D: Another related compound used in various research applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C21H26ClN |
|---|---|
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
1-(4,4-diphenylbut-3-en-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-18(22-15-9-4-10-16-22)17-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,17-18H,4,9-10,15-16H2,1H3;1H |
Clé InChI |
GZXIKZIWKIFKRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



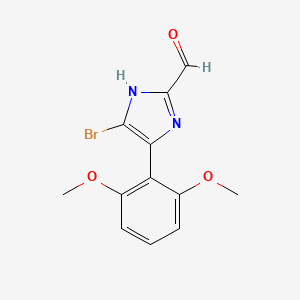
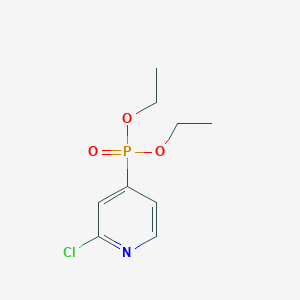
![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
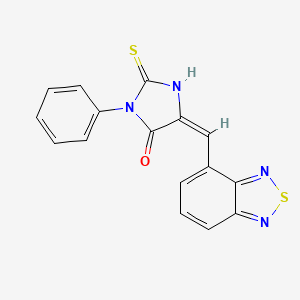



![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
